N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the nitration of 4-chloro-2,5-dimethoxyaniline followed by sulfonation and subsequent methylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, leading to different halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and halogenating agents like chlorine or bromine for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various sulfonic acids, while reduction can produce amine derivatives. Substitution reactions can result in different halogenated compounds.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide include:
- N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O6S |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H15ClN2O6S/c1-9-4-5-10(6-13(9)18(19)20)25(21,22)17-12-8-14(23-2)11(16)7-15(12)24-3/h4-8,17H,1-3H3 |
InChI Key |
YGNMHKLNWJWCBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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